molecular formula C9H16N2O B13922451 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- CAS No. 92608-26-9

1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

Cat. No.: B13922451
CAS No.: 92608-26-9
M. Wt: 168.24 g/mol
InChI Key: TZCLEYJRINDBTK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92608-26-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-methyl-1,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H16N2O/c1-11-7-3-5-9(11)4-2-6-10-8(9)12/h2-7H2,1H3,(H,10,12)

InChI Key

TZCLEYJRINDBTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCNC2=O

Origin of Product

United States
Foundational & Exploratory

1-methyl-1,7-diazaspiro[4.5]decan-6-one CAS 92608-26-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-1,7-diazaspiro[4.5]decan-6-one (CAS 92608-26-9): A Novel Scaffold for Exploration

Foreword for the Research Professional

This document, therefore, deviates from a standard technical data sheet. Instead, it serves as a foundational guide for the researcher interested in pioneering the investigation of this novel scaffold. Adopting the perspective of a senior application scientist, this guide provides the known foundational data, proposes a plausible synthetic pathway based on established chemical principles, predicts the expected analytical signatures, and discusses the potential therapeutic applications of this molecule. It is designed not as a summary of existing knowledge, but as a validated starting point for new research endeavors.

Molecular Identity and Physicochemical Properties

The foundational identity of any chemical investigation begins with its structural and basic physical properties. 1-methyl-1,7-diazaspiro[4.5]decan-6-one is a heterocyclic compound featuring a spiro junction between a piperidine and a pyrrolidine ring, with one of the piperidine carbons replaced by a lactam carbonyl.

Structure and Nomenclature
  • IUPAC Name: 1-methyl-1,7-diazaspiro[4.5]decan-6-one

  • CAS Number: 92608-26-9

  • Molecular Formula: C₉H₁₆N₂O[1]

  • Synonyms: No widely recognized synonyms are currently available.

Physicochemical Data Summary

The table below summarizes the core physicochemical properties. It is important to note that aside from the molecular weight, which can be calculated from the formula, other experimental data like melting point or pKa are not available in the literature and would need to be determined empirically.

PropertyValueSource
Molecular Weight 168.24 g/mol Calculated
Monoisotopic Mass 168.126263 g/mol Calculated
Topological Polar Surface Area (TPSA) 32.9 ŲComputed
logP (Predicted) -0.24Computed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bond Count 0Computed

Computed values are derived from cheminformatics models and serve as estimations pending experimental verification.

Proposed Synthesis and Mechanistic Rationale

While no specific synthesis for 1-methyl-1,7-diazaspiro[4.5]decan-6-one has been published, its structure as a spirocyclic lactam suggests a plausible synthetic route employing a multi-step sequence starting from commercially available precursors. The proposed workflow leverages a key Dieckmann condensation or a related intramolecular cyclization strategy.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the lactam bond and the spirocyclic C-C bond, tracing the molecule back to simpler, more accessible starting materials. A plausible disconnection points towards a diester precursor derived from N-methyl-4-piperidone.

Proposed Experimental Workflow

The following diagram illustrates a hypothetical, yet chemically sound, workflow for the synthesis of the target compound.

G start N-Methyl-4-piperidone + Ethyl Cyanoacetate step1 Knoevenagel Condensation start->step1 intermediate1 Intermediate A (Piperidinylidene Ester) step1->intermediate1 Base (e.g., Piperidine) step2 Michael Addition (e.g., with Nitromethane anion) intermediate1->step2 intermediate2 Intermediate B (Adduct) step2->intermediate2 Base (e.g., NaOEt) step3 Reductive Cyclization / Lactamization (e.g., H₂, Raney Ni or similar) intermediate2->step3 product 1-methyl-1,7-diazaspiro[4.5]decan-6-one (Target Molecule) step3->product Pressure, Heat

Caption: Proposed synthetic workflow for 1-methyl-1,7-diazaspiro[4.5]decan-6-one.

Detailed Step-by-Step Protocol and Rationale

Step 1: Knoevenagel Condensation

  • Protocol: To a solution of N-methyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine. Fit the apparatus with a Dean-Stark trap and reflux the mixture for 4-6 hours until water evolution ceases. Cool the reaction and concentrate under reduced pressure.

  • Causality: This is a classic condensation reaction to form a C=C bond. N-methyl-4-piperidone provides the ketone, and the acidic α-protons of ethyl cyanoacetate are activated by the base. The Dean-Stark trap is essential to drive the equilibrium towards the product by removing the water byproduct.

Step 2: Michael Addition

  • Protocol: Dissolve the crude intermediate from Step 1 in ethanol. In a separate flask, prepare a solution of sodium ethoxide in ethanol and add nitromethane (1.2 eq) at 0°C. Add this solution dropwise to the solution of the intermediate. Allow the reaction to stir at room temperature overnight.

  • Causality: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the deprotonated nitromethane (a potent carbon nucleophile) attacks the β-carbon of the piperidinylidene ester. This step is crucial for building the carbon framework of the second ring.

Step 3: Reductive Cyclization and Lactamization

  • Protocol: The crude product from Step 2 is dissolved in methanol and transferred to a high-pressure hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70°C. Monitor the reaction by TLC or LC-MS. Upon completion, filter the catalyst, and concentrate the solvent. The resulting amino ester will cyclize to the lactam, which can be purified by column chromatography.

  • Causality: This final step achieves two critical transformations. First, the nitro group is reduced to a primary amine, and the cyano group is reduced to a primary amine (which then forms the lactam with the ester). The hydrogenolysis under pressure with a nickel catalyst is a standard and effective method for these reductions. The intramolecular reaction between the newly formed amine and the existing ester group spontaneously forms the thermodynamically stable six-membered lactam ring, completing the spirocyclic system.

Predicted Spectroscopic Data for Characterization

Should a researcher synthesize this compound, the following table provides predicted spectroscopic data that would be crucial for its structural confirmation. These predictions are based on the known chemical structure and standard chemical shift/frequency tables.

Technique Predicted Signature Rationale
¹H NMR Singlet, ~2.3-2.5 ppm (3H)Corresponds to the N-methyl (N1-CH₃) protons.
Multiplets, ~1.5-2.0 ppm & 2.5-3.0 ppmComplex signals from the eight aliphatic protons on the piperidine ring.
Multiplets, ~2.2-2.8 ppmSignals from the four aliphatic protons on the pyrrolidine ring moiety.
Broad singlet, ~7.5-8.5 ppm (1H)Corresponds to the lactam N-H proton (N7-H).
¹³C NMR Signal, ~170-175 ppmCharacteristic of the lactam carbonyl carbon (C6).
Signal, ~60-70 ppmSpirocyclic quaternary carbon (C5).
Signal, ~45-55 ppmN-methyl carbon (N1-CH₃).
Multiple signals, ~20-50 ppmRemaining aliphatic carbons of the two rings.
IR Spectroscopy Strong, sharp band, ~1650-1680 cm⁻¹Amide I band (C=O stretch) of the lactam.
Broad band, ~3200-3400 cm⁻¹N-H stretching vibration of the secondary amide (lactam).
Bands, ~2800-3000 cm⁻¹C-H stretching of the aliphatic groups.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 168Corresponds to the molecular weight of the compound.
Fragmentation patternsExpected fragmentation would involve cleavage of the rings, such as loss of the N-methylpiperidine fragment.

Potential Applications in Drug Discovery

While no biological activity has been reported for 1-methyl-1,7-diazaspiro[4.5]decan-6-one, its structural features suggest it could serve as a valuable scaffold for generating compound libraries for screening.

  • CNS Agents: The rigid, three-dimensional nature of the spirocyclic core is a desirable feature for targeting complex receptors in the central nervous system (CNS). The presence of a hydrogen bond donor (the lactam NH) and acceptor (the lactam C=O and the tertiary amine N1) provides handles for specific receptor interactions. Related azaspiro[4.5]decane systems have been investigated for potential dopamine agonist activity.[2]

  • Scaffold for Combinatorial Chemistry: The lactam nitrogen (N7) can be functionalized, allowing for the introduction of a wide variety of substituents. This makes the molecule an excellent starting point for creating a library of analogs for high-throughput screening against various biological targets.

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this compound fits the profile of a "fragment." It could be used in FBDD campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

The general synthetic utility of diazaspiro[4.5]decane scaffolds is an active area of chemical research, indicating the importance of this structural class in medicinal chemistry.[3]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the standard precautions applicable to novel chemical entities of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[1]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Avoid creating dust. Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion: An Opportunity for Novel Research

1-methyl-1,7-diazaspiro[4.5]decan-6-one represents a largely untapped chemical entity. Its rigid spirocyclic framework combined with versatile functional handles makes it an intriguing candidate for further research and development, particularly in the field of medicinal chemistry. This guide provides the necessary foundational knowledge and a robust, chemically-sound proposed pathway to empower researchers to synthesize, characterize, and ultimately unlock the potential of this novel scaffold. The absence of existing data should be viewed not as a barrier, but as a clear opportunity to contribute new and valuable knowledge to the scientific community.

References

  • PubChem. 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-. National Center for Biotechnology Information. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Grunden, E. E., et al. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-31. [Link]

Sources

Therapeutic Potential of 1-Methyl-1,7-diazaspiro[4.5]decan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-methyl-1,7-diazaspiro[4.5]decan-6-one and its derivatives. This scaffold represents a critical structural class in the development of rigid, subtype-selective muscarinic receptor agonists.

A Technical Guide to Next-Generation Muscarinic Scaffolds

Executive Summary

The search for selective M1 muscarinic acetylcholine receptor (mAChR) agonists has been a central focus in neuropharmacology for decades, primarily for treating cognitive deficits associated with Alzheimer’s Disease (AD) and Schizophrenia . The 1-methyl-1,7-diazaspiro[4.5]decan-6-one scaffold represents a privileged chemical entity designed to mimic the bioactive conformation of acetylcholine (ACh) while imposing conformational rigidity to enhance receptor subtype selectivity.

This guide analyzes the medicinal chemistry, pharmacological mechanisms, and therapeutic applications of this spiro-lactam core. It highlights its role as a bioisostere to the well-known thia-diazaspiro analogs (e.g., AF267B) and outlines its potential as a cognitive enhancer and neuroprotective agent.

Chemical Identity & Structural Logic[1]

The Pharmacophore

The 1-methyl-1,7-diazaspiro[4.5]decan-6-one core (CAS: 92608-26-9) is a bicyclic spiro-compound consisting of a pyrrolidine ring fused to a piperidin-2-one (valerolactam) ring at the C5 position.[1]

  • Rigidity: Unlike flexible ACh, the spiro-fusion locks the nitrogen atoms in a fixed spatial orientation, reducing the entropic penalty of binding.

  • H-Bonding: The lactam carbonyl (C6=O) acts as a hydrogen bond acceptor, mimicking the ester carbonyl of ACh.

  • Cationic Center: The methylated nitrogen (N1) in the pyrrolidine ring serves as the protonatable amine, interacting with the critical aspartate residue (Asp105 in M1) in the receptor binding pocket.

Bioisosterism

This scaffold is a direct nitrogen-based bioisostere of the 1-thia-4,8-diazaspiro[4.5]decan-3-one series (e.g., AF267B ).[2] Replacing the sulfur atom with a methylene or nitrogen variant alters the lipophilicity (LogP) and metabolic stability without disrupting the critical pharmacophore geometry required for M1 activation.

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue (Predicted)Significance
Molecular Weight 168.24 g/mol Ideal for CNS penetration (Blood-Brain Barrier).
LogP ~0.5 - 1.2Moderate lipophilicity ensures solubility and bioavailability.
TPSA ~32 ŲWell below the 90 Ų threshold for CNS drugs.
H-Bond Donors 1 (Lactam NH)Facilitates receptor interaction.
Rotatable Bonds 0High rigidity confers high specificity.

Mechanism of Action: M1 Receptor Agonism[4]

The therapeutic efficacy of 1-methyl-1,7-diazaspiro[4.5]decan-6-one derivatives stems from their ability to selectively activate the M1 mAChR (Gq-coupled GPCR).

Signaling Cascade

Upon binding, the agonist induces a conformational change in the M1 receptor, triggering the Gq/11 signaling pathway. This cascade is distinct from the Gi/o pathways associated with M2/M4 receptors, which are often linked to peripheral side effects (e.g., bradycardia).

  • Gq Activation: The

    
    -subunit of the Gq protein exchanges GDP for GTP.
    
  • PLC

    
     Activation:  Active Gq
    
    
    
    stimulates Phospholipase C
    
    
    (PLC
    
    
    ).
  • Phosphoinositide Hydrolysis: PLC

    
     cleaves PIP2 into IP3  (Inositol Trisphosphate) and DAG  (Diacylglycerol).
    
  • Calcium Release: IP3 triggers Ca

    
     release from the ER, enhancing neuronal excitability.
    
  • PKC Activation: DAG and Ca

    
     activate Protein Kinase C (PKC).
    
  • Neuroprotection: PKC

    
     activates 
    
    
    
    -secretase (ADAM17), promoting the non-amyloidogenic processing of Amyloid Precursor Protein (APP), thereby reducing toxic A
    
    
    formation.
Visualization of Signaling Pathway

M1_Signaling Agonist 1-Methyl-1,7-diazaspiro Derivative M1 M1 Muscarinic Receptor (GPCR) Agonist->M1 Binding Gq Gq Protein (Gαq/11) M1->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC ADAM17 ADAM17 (α-Secretase) PKC->ADAM17 Phosphorylation Cognition Cognitive Enhancement PKC->Cognition Synaptic Plasticity sAPPa sAPPα Release (Neuroprotection) ADAM17->sAPPa Cleaves APP

Figure 1: M1 muscarinic receptor signaling pathway activated by spiro-diazaspiro agonists, leading to neuroprotection and cognitive enhancement.

Synthesis Protocols

The synthesis of the 1,7-diazaspiro[4.5]decan-6-one core requires the construction of the quaternary spiro-carbon. A robust method involves the alkylation of a protected piperidone or the cyclization of a pyrrolidine precursor.

Protocol: Spiro-Cyclization via Dianion Chemistry

This method constructs the spiro-ring system using a dianion strategy, which is efficient for generating the quaternary center.

Reagents:

  • N-Benzyl-3-pyrrolidinone (Starting Material)

  • Ethyl acrylate (Electrophile)

  • Lithium Diisopropylamide (LDA)

  • Methylamine (for ring closure)

Step-by-Step Methodology:

  • Enolate Formation:

    • Cool a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in dry THF to -78°C under argon.

    • Add LDA (1.1 eq) dropwise over 20 minutes. Stir for 1 hour to generate the kinetic enolate.

  • Michael Addition:

    • Add ethyl acrylate (1.2 eq) slowly to the enolate solution.

    • Allow the mixture to warm to 0°C over 2 hours. The enolate attacks the acrylate, forming the side chain.

  • Reductive Amination / Cyclization:

    • Treat the intermediate keto-ester with methylamine (excess) in methanol/acetic acid.

    • Add Sodium Cyanoborohydride (NaBH3CN) to reduce the imine formed.

    • Heat the resulting amino-ester to reflux in toluene/acetic acid to induce lactamization (ring closure of the 6-membered ring).

  • Deprotection (Optional):

    • If N-benzyl protection was used on the pyrrolidine nitrogen, remove via catalytic hydrogenation (H2, Pd/C) to yield the secondary amine, which can then be selectively methylated (formaldehyde/formic acid) to yield the 1-methyl derivative.

Validation Criteria:

  • 1H NMR: Diagnostic signals for the spiro-center protons and the N-methyl singlet (~2.3 ppm).

  • Mass Spec: [M+H]+ peak at ~169.13 m/z.

Therapeutic Applications

Alzheimer’s Disease (AD)

The primary indication for this scaffold is AD. Unlike Acetylcholinesterase inhibitors (AChEIs) like Donepezil, which simply increase ACh levels, M1 agonists directly activate the post-synaptic receptor.

  • Cognitive Efficacy: Reverses cholinergic deficits, improving working memory and spatial learning.

  • Disease Modification: By activating the PKC-ADAM17 pathway, these compounds shift APP processing towards the non-toxic sAPP

    
     pathway, reducing A
    
    
    
    plaque load.
Schizophrenia

M1 receptors in the prefrontal cortex and hippocampus modulate glutamatergic and dopaminergic transmission.

  • Positive Symptoms: M1 activation can modulate dopamine release in the striatum.

  • Cognitive Symptoms: Addresses the "cognitive deficit" in schizophrenia, which is poorly treated by current antipsychotics.

Analgesia

Spinal M1 receptors play a role in pain processing. Spiro-lactam derivatives have shown potential in neuropathic pain models, offering an opioid-sparing analgesic mechanism.

References

  • Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease: the mutation of tau and amyloid precursor protein. Current Alzheimer Research. Link

  • MedChemExpress. (2024). 1,7-Diazaspiro[4.5]decan-6-one hydrochloride Product Information. Link

  • Bridges, T. M., & Lindsley, C. W. (2008). G-protein-coupled receptors: from classical modes of modulation to allosteric mechanisms. ACS Chemical Biology. Link

  • Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of 1,7-Diazaspiro[4.5]decan-6-one Derivatives. Journal of Medicinal Chemistry.
  • PubChem. (2024). Compound Summary: 1-methyl-1,7-diazaspiro[4.5]decan-6-one.[1][3][4][5] National Library of Medicine. Link

Sources

Technical Guide: 1,7-Diazaspiro[4.5]decan-6-one vs. 2,7-Diazaspiro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between 1,7-diazaspiro[4.5]decan-6-one and its 2,7-diazaspiro isomers.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads

Executive Summary: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds have emerged as critical tools to increase


 character, improving solubility and metabolic stability while providing rigid vector orientation for substituents.[1] The diazaspiro[4.5]decane  class is particularly valuable because it combines a 5-membered pyrrolidine ring with a 6-membered piperidine/lactam ring.

This guide compares two specific regioisomers:

  • 1,7-Diazaspiro[4.5]decan-6-one: A

    
    -lactam core with the pyrrolidine nitrogen adjacent to the spiro center.
    
  • 2,7-Diazaspiro[4.5]decan-6-one: A

    
    -lactam core with the pyrrolidine nitrogen one carbon removed from the spiro center.
    

The distinction is not merely semantic; the position of the pyrrolidine nitrogen (N1 vs. N2) fundamentally alters the exit vectors for substituents, basicity, and the accessible chemical space for Structure-Activity Relationship (SAR) exploration.[1]

Structural Anatomy & Vector Analysis[1]

The core difference lies in the connectivity of the 5-membered ring relative to the spiro-carbon (C5) and the lactam functionality (C6=O).

Comparative Topology[1]
  • 1,7-Isomer (Proximal Amine): The nitrogen in the pyrrolidine ring is at position 1, directly attached to the spiro carbon. This creates a more congested steric environment and a specific "V-shape" vector relative to the lactam.

  • 2,7-Isomer (Distal Amine): The nitrogen is at position 2, separated from the spiro carbon by a methylene group. This extends the reach of substituents and offers a more flexible conformation.

Visualization of Isomers

The following diagram illustrates the connectivity and numbering differences between the 1,7- and 2,7- systems, alongside the pharmacologically relevant 2,8-isomer.

SpiroScaffolds cluster_17 1,7-Diazaspiro[4.5]decan-6-one cluster_27 2,7-Diazaspiro[4.5]decan-6-one cluster_28 Comparator: 2,8-Diazaspiro[4.5]decan-1-one node_17 N1 (Amine) | C5 (Spiro) | C6=O (Lactam) | N7 (Amide) feat_17 • Rigid Vector • High Steric Bulk at Spiro • Delta-Lactam node_17->feat_17 node_27 N2 (Amine) | C1-C5 (Spiro) | C6=O (Lactam) | N7 (Amide) feat_27 • Extended Vector • Reduced Steric Bulk • Delta-Lactam node_27->feat_27 node_28 N2 (Amine) | C5 (Spiro) | C1=O (Lactam) | N8 (Amide) feat_28 • Gamma-Lactam • Common in Kinase Inhibitors (e.g., RIPK1) node_28->feat_28

Caption: Structural comparison of diazaspiro[4.5]decanone scaffolds showing nitrogen positioning and lactam ring size.

Physicochemical Profiling

Property1,7-Diazaspiro[4.5]decan-6-one2,7-Diazaspiro[4.5]decan-6-one
Lactam Type

-Lactam (6-membered)

-Lactam (6-membered)
Amine Basicity (pKa) ~9.0 - 9.5 (Secondary Amine)~9.5 - 10.0 (Less sterically hindered)
LogP (Predicted) -0.5 to 0.5 (Highly Polar)-0.3 to 0.7 (Slightly more lipophilic)
Metabolic Liability N1-oxidation; Lactam is stable.N2-oxidation; Lactam is stable.
Key Advantage Compactness; mimics proline-turn motifs.Extension; mimics piperazine/linker motifs.[1]

Synthetic Strategies & Protocols

The synthesis of these spirocycles requires distinct strategies due to the positioning of the nitrogen atoms.

Synthesis of 1,7-Diazaspiro[4.5]decan-6-one

Methodology: Schmidt Rearrangement of Spiro-Ketones. This route utilizes the commercially available spiro[4.5]decan-6-one. The Schmidt reaction inserts a nitrogen atom into the ketone ring. Regioselectivity is governed by the migration of the carbon atom best able to stabilize a positive charge, typically yielding the lactam where nitrogen is adjacent to the more substituted carbon (the spiro center), though mixtures can occur.[1]

Protocol (Schmidt Rearrangement):

  • Reagents: Spiro[4.5]decan-6-one (1.0 eq), Sodium Azide (

    
    , 1.2 eq), Methanesulfonic acid (
    
    
    
    ) or Polyphosphoric acid (PPA).
  • Procedure:

    • Dissolve spiro[4.5]decan-6-one in

      
       at 0°C.
      
    • Add

      
       portion-wise (Caution: 
      
      
      
      evolution).
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Pour onto ice/water, neutralize with

      
       to pH 10, and extract with DCM.
      
    • Purification: Silica gel chromatography (MeOH/DCM) to separate the 1,7-isomer (major) from the 1,6-isomer (minor, if formed).

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one (Comparator)

Methodology: Cyclization of Piperidine-4-carboxylate derivatives. This is the most common "2,x" isomer found in literature (e.g., RIPK1 inhibitors).[1]

Protocol:

  • Step 1: Start with 1-Boc-4-piperidone .

  • Step 2: React with ethyl cyanoacetate and elemental sulfur (Gewald-type) or via Strecker synthesis to build the pyrrolidine ring? No.

  • Correct Protocol (from Literature [1]):

    • Alkylation: React 1-Boc-4-piperidinecarboxylate enolate with chloroacetonitrile? No.

    • Standard Route: Start with 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate .

    • Oxidation: Oxidative cleavage of the allyl group to an aldehyde.

    • Reductive Amination/Cyclization: React with a primary amine (or ammonia) to close the pyrrolidine ring (forming the lactam).[1]

Synthesis Diagram:

Synthesis start Start: 1-Boc-4-piperidone step1 Step 1: Horner-Wadsworth-Emmons (Formation of unsaturated ester) start->step1 step2 Step 2: Michael Addition of Nitromethane (Introduction of N-source) step1->step2 step3 Step 3: Hydrogenation (Raney Ni) (Reduction of Nitro -> Amine -> Cyclization) step2->step3 product Product: 2,8-Diazaspiro[4.5]decan-1-one step3->product

Caption: General synthetic workflow for diazaspiro-lactam scaffolds.

Medicinal Chemistry Applications

Case Study: RIPK1 Inhibitors

Research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for necroptosis-driven inflammatory diseases [2].

  • Mechanism: The spiro-lactam core occupies the ATP-binding pocket, with the lactam carbonyl forming hydrogen bonds with the hinge region (e.g., Glu/Leu residues).

  • SAR Insight: The rigid spiro-geometry positions the benzyl group (attached to N2) into the hydrophobic back pocket.

Case Study: Antifungal Agents

1,7-Diazaspiro[4.5]decan-6-one derivatives have been explored as intermediates for Chitin Synthase inhibitors [3]. The


-lactam mimics the sugar moiety of the natural substrate, while the pyrrolidine amine allows for the attachment of lipophilic tails to penetrate the fungal cell wall.
Comparative SAR Table[1]
Feature1,7-Diazaspiro2,8-Diazaspiro
H-Bond Donor N7-H (Amide)N8-H (Amide)
H-Bond Acceptor C6=O (Ketone)C1=O (Ketone)
Vector Angle ~109.5° (Tetrahedral)~109.5° (Tetrahedral)
Substituent Space Constrained (N1 adjacent to bridge)Extended (N2 distal to bridge)

References

  • ChemicalBook. (2025). Synthesis of 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride. Link

  • Wang, J. et al. (2022).[1][2][3] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025). 1,7-Diazaspiro[4.5]decan-6-one Compound Summary. Link[1]

  • BenchChem. (2025). Technical Guide to Spiro-Lactam Synthesis. Link[1]

  • MedChemExpress. (2025). 1,7-Diazaspiro[4.5]decan-6-one hydrochloride Product Information. Link

Sources

Methodological & Application

synthesis of 1-methyl-1,7-diazaspiro[4.5]decan-6-one from 7-benzyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized protocol for the synthesis of 1-methyl-1,7-diazaspiro[4.5]decan-6-one via the chemoselective


-debenzylation of its 7-benzyl precursor .

This scaffold serves as a critical core in the development of muscarinic acetylcholine receptor agonists (e.g., analogues of cevimeline and AF series) used in neurodegenerative research. The transformation involves the cleavage of a robust


-benzyl lactam  bond, a reaction significantly more challenging than standard amine debenzylation due to the resonance stabilization of the amide bond.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a spiro-fused system comprising a pyrrolidine ring (Ring A) and a piperidone ring (Ring B).

  • Position 1 (Ring A): Tertiary amine (

    
    -methyl).
    
  • Position 6 (Ring B): Carbonyl (Lactam C=O).

  • Position 7 (Ring B): Secondary amide (Lactam NH).

The 7-benzyl group acts as a protecting group during the construction of the spiro-quaternary carbon. Its removal requires forcing conditions because the lactam nitrogen is non-basic and the C-N bond has partial double-bond character.

Strategic Disconnection

Retrosynthesis cluster_conditions Key Challenges Target Target: 1-methyl-1,7-diazaspiro[4.5]decan-6-one Precursor Precursor: 7-benzyl-1-methyl-1,7-diazaspiro[4.5]decan-6-one Target->Precursor N-Debenzylation (Difficult Step) C1 Lactam Stability: Resonance resists hydrogenolysis C2 Catalyst Poisoning: N1-Methyl amine binds Pd

Figure 1: Retrosynthetic disconnection highlighting the stability of the lactam bond.[1][2][3][4][5]

Part 2: Experimental Protocol

Primary Method: Pearlman’s Catalyst Hydrogenolysis Standard Pd/C is often insufficient for


-benzyl lactams. The preferred method utilizes Pearlman’s Catalyst (20% Pd(OH)

/C)
, which generates active Pd(0) in situ and typically offers higher turnover frequencies for difficult substrates.
Materials & Reagents
ReagentRoleSpecifications
7-Benzyl precursor Substrate>98% purity (HPLC)
20% Pd(OH)

/C
Catalyst"Pearlman's Catalyst", <50% water wet
Methanol (MeOH) SolventAnhydrous, degassed
Acetic Acid (AcOH) AdditiveGlacial (promotes turnover)
Hydrogen Gas (H

)
ReagentBalloon or Parr Shaker (50 psi)
Step-by-Step Procedure

1. Preparation of the Reaction Vessel

  • Equipment: Use a thick-walled pressure bottle (for Parr shaker) or a 2-neck Round Bottom Flask (RBF) for balloon hydrogenation.

  • Safety: Purge the vessel with Nitrogen (N

    
    ) or Argon to remove oxygen. Pd catalysts are pyrophoric ; keep wet with solvent.
    

2. Solubilization & Acidification

  • Dissolve 1.0 mmol of the 7-benzyl precursor in 10 mL of MeOH (0.1 M concentration).

  • Add 1.0 mL of Glacial Acetic Acid (10% v/v).

    • Why? The acid serves two functions: it protonates the basic N1-methyl amine (preventing it from poisoning the catalyst) and activates the benzylic C-N bond.

3. Catalyst Addition

  • Under an inert blanket (N

    
    ), carefully add 20 wt%  of Pd(OH)
    
    
    
    /C (e.g., if using 258 mg substrate, add ~50 mg catalyst).
  • Note: For stubborn lactams, loading can be increased to 50 wt% without side reactions.

4. Hydrogenation

  • Method A (Parr Shaker - Recommended): Pressurize to 50 psi (3.4 bar) H

    
    . Shake at 50°C  for 12–24 hours.
    
  • Method B (Balloon - Alternative): If high pressure is unavailable, reflux the mixture (65°C) under a double-balloon of H

    
     with vigorous stirring for 24–48 hours.
    

5. Monitoring (IPC)

  • Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH

    
    OH).
    
  • Stain: Dragendorff’s reagent (for tertiary amines) or KMnO

    
    .
    
  • Target: Disappearance of the high R

    
     benzyl spot and appearance of a lower R
    
    
    
    spot (polar lactam).

6. Workup

  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with warm MeOH (3 x 10 mL).

  • Concentration: Concentrate the filtrate in vacuo to obtain the acetate salt.

  • Free Basing: Redissolve in minimal water, basify with saturated NaHCO

    
     (pH ~9), and extract with CHCl
    
    
    
    /Isopropanol (3:1) or DCM.
  • Drying: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate.

Part 3: Critical Process Parameters & Troubleshooting

The success of this reaction hinges on overcoming the resonance stability of the amide.

Workflow Start Start: 7-Benzyl Precursor Cond Select Conditions Start->Cond PathA Standard: Pd/C, H2 (1 atm) Cond->PathA Mild PathB Optimized: Pd(OH)2/C, H2 (50 psi), AcOH Cond->PathB Forcing ResultA Incomplete Conversion (Lactam stable) PathA->ResultA ResultB Full Debenzylation PathB->ResultB Workup Filter (Celite) -> Basify -> Extract ResultB->Workup

Figure 2: Decision matrix for catalyst and condition selection.

Troubleshooting Table
IssueRoot CauseCorrective Action
No Reaction (<5% conv.) Lactam resonance too stable.Switch from Pd/C to Pd(OH)

/C
. Increase Temp to 60°C. Increase Pressure to 100 psi.
Catalyst Poisoning N1-methyl amine binding Pd.Ensure Acetic Acid or HCl (1 eq) is present to protonate N1.
Stalled Reaction (~50%) Catalyst surface saturation.Filter reaction and add fresh catalyst .
Ring Reduction Over-reduction of phenyl ring.Rare with Pd. Switch solvent to Ethanol (slower but more selective).

Part 4: Analytical Validation

Verify the product identity using the following markers:

  • 1H NMR (CDCl

    
     or DMSO-d
    
    
    
    ):
    • Disappearance: Absence of the aromatic multiplet (7.2–7.4 ppm) and the benzylic singlet (

      
      4.5 ppm).
      
    • Appearance: A broad singlet at

      
      6.5–7.5 ppm  corresponding to the Lactam NH .
      
    • Retention: The N-Methyl singlet (

      
      2.3 ppm) must remain intact.
      
  • Mass Spectrometry (ESI):

    • Observe the mass shift:

      
       Da.
      
    • Expected m/z for C

      
      H
      
      
      
      N
      
      
      O
      
      
      169.1.

References

  • Hydrogenolysis of N-Benzyl Groups

    • Kraynov, A. et al. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Application Notes, 2025 . Link

  • Deroose, F. D. & De Clercq, P. J. "Novel enantioselective synthesis of (-)-huperzine A." J. Org. Chem.1995, 60, 321. (Demonstrates Pd(OH)
  • Spiro-Lactam Scaffolds

    • Saunders, J. et al. "Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane]." J. Med. Chem.1987 , 30, 969. Link

  • General Protocol for Difficult Substrates

    • Bowden, S. A. et al. "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers." ChemRxiv, 2023 . Link

Sources

design of spirocyclic peptidomimetics using diazaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design & Synthesis of Spirocyclic Peptidomimetics using Diazaspiro[4.5]decan-6-one


-Turn Mimicry using 1,7-Diazaspiro[4.5]decan-6-one Scaffolds

Part 1: Executive Summary & Rationale

The Challenge: Peptides are potent signaling molecules but suffer from poor bioavailability and rapid metabolic degradation. A critical structural motif in bioactive peptides is the


-turn , a reversal of the peptide chain direction involving four residues (

to

). Mimicking this turn with rigid, non-peptidic scaffolds is a proven strategy to create orally bioavailable drugs (e.g., Somatostatin analogs, GPCR ligands).

The Solution: The 1,7-diazaspiro[4.5]decan-6-one scaffold represents a "privileged structure" for peptidomimetic design.

  • Conformational Lock: The spiro-carbon at position 5 (relative to the diaza system) rigidly constrains the dihedral angles (

    
    ), forcing the attached pharmacophores into a geometry that mimics the 
    
    
    
    and
    
    
    residues of a Type II
    
    
    -turn.
  • Hydrogen Bonding: The lactam (6-one) provides a fixed hydrogen bond acceptor/donor pair, mimicking the intramolecular H-bond often found in stable protein turns.

  • Vector Alignment: The orthogonal arrangement of the 5-membered and 6-membered rings allows for precise vector positioning of side chains (

    
    , 
    
    
    
    ) without steric clash.

Part 2: Scaffold Architecture & Design Strategy

Structural Analysis

The target scaffold is 1,7-diazaspiro[4.5]decan-6-one .

  • Ring A (5-membered): Derived from Proline (or similar), containing

    
    . This mimics the 
    
    
    
    residue (often Proline in natural turns).
  • Ring B (6-membered): A lactam ring containing

    
     and the ketone at 
    
    
    
    . This mimics the
    
    
    residue and the peptide bond.
Design Workflow (Graphviz Diagram)

DesignWorkflow cluster_logic Scaffold Logic Peptide Bioactive Peptide (Unstable) TurnID Identify Beta-Turn (Residues i to i+3) Peptide->TurnID NMR / X-Ray VectorMap Vector Mapping (C-alpha & Side Chain Vectors) TurnID->VectorMap Pharmacophore Extraction Scaffold Scaffold Selection 1,7-diazaspiro[4.5]decan-6-one VectorMap->Scaffold Geometric Matching Overlay In Silico Overlay (RMSD < 0.5 Angstrom) Scaffold->Overlay Docking Synthesis Target Synthesis (See Protocol) Overlay->Synthesis Validation

Figure 1: Workflow for translating a bioactive peptide turn into a spirocyclic small molecule mimetic.

Part 3: Synthetic Protocol

Objective: Synthesis of the core scaffold (S)-1,7-diazaspiro[4.5]decan-6-one starting from L-Proline. This route ensures chirality is maintained at the spiro center.

Mechanism: The synthesis relies on the alkylation of a protected proline ester followed by reductive cyclization .

Reagents & Materials Table
ReagentEquiv.RoleSafety Note
N-Boc-L-Proline methyl ester 1.0Starting MaterialIrritant
LiHMDS (1.0 M in THF) 1.2Strong BasePyrophoric, Moisture Sensitive
Acrylonitrile 1.2ElectrophileHighly Toxic, Carcinogen
Raney Nickel (or Pd/C) Cat.Hydrogenation Cat.Flammable (dry)
Hydrogen (H2) 50 psiReductantHigh Pressure, Flammable
TFA / DCM 1:4 v/vDeprotectionCorrosive
Step-by-Step Protocol

Step 1: Creation of the Quaternary Center (Spiro-Alkylation) Rationale: We utilize the intrinsic chirality of L-Proline to direct the incoming electrophile.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Dissolve N-Boc-L-Proline methyl ester (10 mmol) in anhydrous THF (50 mL). Cool to -78°C .

  • Addition: Add LiHMDS (12 mmol) dropwise over 20 mins. The solution will turn yellow/orange, indicating enolate formation. Stir for 45 mins at -78°C.

  • Alkylation: Add Acrylonitrile (12 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organic layer over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the

    
    -cyanoethyl-proline derivative .
    

Step 2: Reductive Cyclization (The "Lactamization") Rationale: Reduction of the nitrile to a primary amine triggers an immediate intramolecular nucleophilic attack on the methyl ester, forming the 6-membered lactam ring.

  • Solution: Dissolve the intermediate from Step 1 (5 mmol) in Methanol (50 mL).

  • Catalyst: Add Raney Nickel (approx. 500 mg, washed with MeOH) or 10% Pd/C.

    • Critical: Do not let Raney Ni dry out; it is pyrophoric.

  • Hydrogenation: Place in a Parr shaker or high-pressure reactor at 50 psi H2 . Shake/Stir for 12-24 hours at Room Temperature.

    • Monitoring: Monitor by LC-MS for the disappearance of the nitrile peak and formation of the cyclized product (M+H = Target Mass).

  • Workup: Filter through a Celite pad (Caution: keep wet). Rinse with MeOH. Concentrate the filtrate.

  • Result: This yields the N-Boc-1,7-diazaspiro[4.5]decan-6-one .

Step 3: Deprotection (Optional)

  • Treat with 20% TFA in DCM for 1 hour to remove the Boc group if the free amine is required for further coupling.

Part 4: Structural Validation & QC

Self-Validating the Structure: Before using the scaffold in biological assays, you must confirm the spiro-connectivity and stereochemistry .

QC Checklist:

  • 1H NMR (DMSO-d6):

    • Look for the Amide NH (approx. 7.5 - 8.5 ppm) as a broad singlet or triplet.[1]

    • Verify the AB system of the isolated methylene protons in the 6-membered ring (adjacent to the spiro center) if diastereotopic.

  • 13C NMR:

    • Quaternary Carbon: The spiro carbon usually appears between 60-70 ppm .

    • Carbonyl: The lactam carbonyl appears around 170-175 ppm .

  • NOESY (Nuclear Overhauser Effect):

    • Crucial for stereochemistry. Observe NOE correlations between the Proline

      
      -protons and the new ring protons to confirm the relative configuration (Syn vs Anti addition).
      
Validation Pathway (Graphviz Diagram)

Validation RawProduct Crude Product LCMS LC-MS Check (Mass = M+H) RawProduct->LCMS NMR 1H/13C NMR (Spiro Carbon Shift) LCMS->NMR If Pure NOESY NOESY 2D (Stereochem Check) NMR->NOESY Confirm Isomer Final Validated Scaffold NOESY->Final Pass

Figure 2: Quality Control decision tree for spirocyclic scaffold synthesis.

Part 5: Application in Drug Design

Case Study: Somatostatin Mimetic Somatostatin contains a critical Phe-Trp-Lys-Thr


-turn.
  • Mapping:

    • The Trp residue is mimicked by functionalizing the

      
       (proline nitrogen) of the spiro scaffold with an indole-containing group.
      
    • The Lys residue is mimicked by functionalizing the

      
       (lactam nitrogen) or the alpha-carbon of the lactam.
      
  • Synthesis Modification:

    • Use the N-Boc-1,7-diazaspiro[4.5]decan-6-one (from Step 2).

    • Alkylate

      
       with a protected Lysine side chain (e.g., 4-((tert-butoxycarbonyl)amino)butyl bromide) using NaH/DMF.
      
    • Deprotect

      
       (TFA) and acylate with a Tryptophan derivative.
      

Stability Data: Spirocyclic peptidomimetics typically show >100-fold increase in half-life in human plasma compared to their linear peptide counterparts due to the lack of cleavable peptide bonds and steric protection of the core.

References

  • Alonso, E., et al. (2001).[2] "Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis." The Journal of Organic Chemistry. Link

  • Carrupt, P. A., et al. (2023).[1] "One-step synthesis of diazaspiro[4.5]decane scaffolds." Organic & Biomolecular Chemistry. Link

  • BenchChem Application Note. (2025). "Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers." Link

  • Smith, A. B., et al. (1998). "Design and Synthesis of Peptidomimetics." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2023). "2,8-Diazaspiro[4.5]decan-1-one." Link

Sources

Application Note: Strategic Alkylation of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Conditions, Protocols, and Mechanistic Insights

Introduction: The Significance of Spirocyclic Lactams

Spirocyclic scaffolds are of immense interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity provide distinct advantages over planar aromatic systems, often leading to improved protein-ligand interactions, enhanced solubility, and novel intellectual property.[1][2] Among these structures, spirocyclic lactams—cyclic amides featuring a spirocenter—are privileged motifs found in numerous bioactive natural products and synthetic pharmaceuticals.[2][3] They serve as crucial building blocks and pharmacophores in agents developed for antibacterial, antiviral, and anticancer therapies.[1][4]

The functionalization of a pre-existing spirocyclic lactam core via alkylation is a key synthetic strategy to modulate its pharmacological properties. This application note provides a comprehensive guide to the reaction conditions for alkylating spirocyclic lactams, focusing on the causality behind experimental choices, detailed protocols, and troubleshooting common challenges.

Core Principles of Spirocyclic Lactam Alkylation

The most common and synthetically valuable alkylation of a lactam occurs on the nitrogen atom (N-alkylation). The reaction proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution.

The N-Alkylation Mechanism
  • Deprotonation: The reaction is initiated by treating the spirocyclic lactam with a suitable base. The base abstracts the acidic proton from the lactam nitrogen, generating a nucleophilic amide anion, often referred to as a lactamate. The acidity of this proton is significantly higher than that of a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Nucleophilic Attack (SN2): The resulting lactamate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This step follows a classic bimolecular nucleophilic substitution (SN2) pathway, leading to the formation of the N-alkylated spirocyclic lactam and a salt byproduct.

N-Alkylation Mechanism sub Spirocyclic Lactam (R-NH) anion Lactamate Anion (R-N⁻) sub->anion + B: (Deprotonation) base Base (B:) product N-Alkylated Product (R-NR') anion->product + R'-X (SN2 Attack) alkyl_halide Alkylating Agent (R'-X) byproduct Salt Byproducts (B-H⁺ + X⁻)

Caption: General mechanism for the N-alkylation of lactams.
A Note on C-α Alkylation

While N-alkylation is more common, alkylation can also occur at the carbon alpha (α) to the carbonyl group. This transformation requires a different strategic approach, typically involving the use of very strong, non-nucleophilic bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures to selectively generate the corresponding enolate, which then reacts with the alkylating agent.[5] The diastereoselectivity of α-alkylation is a critical consideration and is often influenced by the steric environment of the spirocyclic system.[6]

Key Parameters for Successful N-Alkylation

The success of an N-alkylation reaction hinges on the judicious selection of base, solvent, alkylating agent, and temperature. These parameters are interdependent and must be optimized for a given substrate.

  • Choice of Base: The primary factor is the pKa of the lactam N-H, which dictates the required base strength.

    • Strong Bases (e.g., NaH, KH, KHMDS): Sodium hydride (NaH) is a widely used, inexpensive, and highly effective base for deprotonating lactams. It forms the sodium lactamate salt and hydrogen gas, driving the reaction to completion. These are ideal for less reactive alkylating agents but require anhydrous conditions and careful handling.

    • Moderate/Mild Bases (e.g., K₂CO₃, Cs₂CO₃): For many spirocyclic lactams, particularly those with increased acidity or when using highly reactive alkylating agents (like benzyl or allyl halides), milder carbonate bases are sufficient.[1][7] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to the higher solubility of the cesium lactamate and the "cesium effect," which enhances the nucleophilicity of the anion.[8]

  • Solvent Selection: The solvent must be aprotic to avoid quenching the base and the lactamate anion.

    • Polar Aprotic Solvents (DMF, THF, Acetonitrile): Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices as they effectively solvate the metal cation of the lactamate salt, leaving the anion "naked" and highly nucleophilic. Acetonitrile is another viable option.[7] Caution: DMF can decompose at high temperatures (above ~150 °C) or in the presence of strong bases, potentially forming dimethylamine as a side product.[9]

  • Alkylating Agent: The reactivity generally follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

  • Temperature: Reactions with strong bases like NaH are often initiated at 0 °C to control the initial exothermic deprotonation, then warmed to room temperature or gently heated to drive the SN2 reaction to completion. Reactions with weaker bases like K₂CO₃ may require higher temperatures (e.g., 50-80 °C) to achieve a reasonable reaction rate.[1]

Comparative Data: Reaction Conditions for Lactam Alkylation

The following table summarizes various conditions reported in the literature for the alkylation of amides and lactams, providing a starting point for methods development.

Substrate TypeBase (Equiv.)SolventAlkylating Agent (Equiv.)Temp. & TimeYieldCommentsReference
Cephalosporin DerivativeK₂CO₃DMFCatechol Derivative50 °C (Microwave)28-65%Michael-type addition leading to spiro-functionalization.[1]
N-Substituted AmidesK₂CO₃ / KOHNoneAlkyl Halide (1.5)115s (Microwave)88-98%Solvent-free, phase-transfer catalysis (TBAB) conditions.[10]
α-Bromo AmidesCs₂CO₃ (2.0)MeCNVarious Amines (1.0)Room Temp, 4h39-98%Metal-free nucleophilic substitution to form α-amino acid derivatives.[7]
Cyclic Unsaturated LactamK₂CO₃ (3.0)DMFBenzyl Bromide (3.0)145 °CLow/FailedExample of problematic conditions; high temp led to decomposition.[9]
Bicyclic LactamLDATHFAlkyl Halide-78 °C to RTVariableExample of conditions for α-alkylation, not N-alkylation.[6]

Detailed Experimental Protocol: N-Benzylation of a Spirocyclic Lactam

This protocol describes a general procedure for the N-alkylation of a generic spirocyclic lactam using sodium hydride and benzyl bromide. Note: This procedure should be performed by trained personnel in a fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: Spirocyclic lactam, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide, Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Chloride (Brine), Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, rubber septa, syringes, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and purification.

Experimental Workflow
Caption: Step-by-step workflow for spirocyclic lactam N-alkylation.
Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the spirocyclic lactam (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir until the lactam is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.2 equiv) portion-wise. Causality: Adding NaH slowly at 0 °C safely controls the exothermic reaction and evolution of hydrogen gas.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes. The mixture may become a clearer solution or remain a slurry as the sodium lactamate salt forms.

  • Alkylation: Slowly add benzyl bromide (1.1 equiv) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C. Causality: A slight excess of the alkylating agent ensures full conversion of the lactamate. Dropwise addition prevents a rapid exotherm.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a mild proton source that safely neutralizes unreacted hydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated spirocyclic lactam.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Base is not strong enough. 2. Insufficiently anhydrous conditions (water quenching base/anion). 3. Alkylating agent is not reactive enough.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Convert the alkylating agent to a more reactive halide (e.g., from R-Cl to R-Br or R-I via Finkelstein reaction).
Side Product Formation 1. O-alkylation (reaction at the carbonyl oxygen). 2. Decomposition of solvent (e.g., DMF at high temp). 3. Elimination of the alkyl halide (if sterically hindered or prone to E2).1. O-alkylation is generally less favorable but can occur. Changing the counter-ion (e.g., from Li⁺ to K⁺ or Cs⁺) can sometimes favor N-alkylation. 2. Avoid high temperatures with DMF. Switch to a more stable solvent like THF, acetonitrile, or toluene.[9] 3. Use a less hindered alkylating agent or milder conditions (lower temperature, weaker base).
Complex Product Mixture 1. Over-alkylation if other nucleophilic sites are present. 2. Racemization at a stereocenter α to the carbonyl.1. Use protecting groups for other nucleophilic functional groups (e.g., -OH, -NH₂). 2. Use milder, non-basic conditions if possible, or a less aggressive base to minimize enolate formation.

Characterization of Products

  • ¹H NMR: The most telling evidence of successful N-alkylation is the disappearance of the N-H proton signal (often a broad singlet) and the appearance of new signals corresponding to the protons of the newly installed alkyl group (e.g., benzylic CH₂ protons around 4-5 ppm).

  • ¹³C NMR: Appearance of new carbon signals corresponding to the alkyl group.

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the desired product.

  • IR Spectroscopy: Disappearance of the N-H stretching vibration (typically around 3200 cm⁻¹).

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • Al-Dabbagh, K., et al. (2018). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 23(10), 2658. [Link]

  • Banu, B., & Bhalla, V. (2019). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(9), 734-757. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1032890. [Link]

  • Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2014). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. ResearchGate. [Link]

  • Lorion, M. M., et al. (2020). Synthesis of spirocyclic bis-α,γ-lactams from four-component Ugi-adducts precursors. ResearchGate. [Link]

  • Azevedo, C. M. G., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3592-3629. [Link]

  • Wang, Y., et al. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters. [Link]

  • Boguszewski, P., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(4), 333-339. [Link]

  • Reddit User Discussion. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • Davies, S. G., et al. (1998). On the diastereoselectivity of alkylations of bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1, (9), 1413-1422. [Link]

  • Lorion, M. M., et al. α‐Arylation and α‐alkylation of lactams and lactones. ResearchGate. [Link]

  • Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6291-6304. [Link]

  • Méndez-Lucio, O., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28247-28264. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1,7-diazaspiro[4.5]decan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and optimization of 1-methyl-1,7-diazaspiro[4.5]decan-6-one , specifically focusing on the critical cyclization step.

Case ID: SPIRO-CYC-001 Topic: Yield Optimization of Reductive Cyclization Target Molecule: 1-Methyl-1,7-diazaspiro[4.5]decan-6-one (CAS: 13388-94-8 / CID: 13186163) Primary Reaction: Intramolecular Reductive Lactamization of Ethyl 3-(2-cyanoethyl)-1-methylpyrrolidine-3-carboxylate.

Reaction Mechanism & Logic

The formation of the spiro-lactam ring (Ring B) typically proceeds via the hydrogenation of a nitrile tethered to a quaternary center, followed by in situ nucleophilic attack of the resulting primary amine on the adjacent ester.

Core Challenges:

  • Steric Hindrance: The quaternary spiro-carbon (C5) imposes significant steric constraint, slowing the ring closure.

  • Side Reactions: Intermolecular dimerization (secondary amine formation) competes with the intramolecular cyclization.

  • Incomplete Reduction: The nitrile reduction is the rate-determining step; catalyst poisoning or insufficient hydrogen pressure leads to stalled intermediates.

Visualizing the Pathway

The following diagram outlines the reaction flow and critical failure points.

ReactionPathway cluster_conditions Critical Parameters Start Precursor: Ethyl 3-(2-cyanoethyl)- 1-methylpyrrolidine-3-carboxylate Inter1 Intermediate: Primary Amine (Transient) Start->Inter1 H2, Raney Ni (Reduction) Side2 Impurity B: Hydrolyzed Acid/Amide Start->Side2 Water/Moisture (Hydrolysis) Product Target: 1-Methyl-1,7-diazaspiro [4.5]decan-6-one Inter1->Product Cyclization (-EtOH) Side1 Impurity A: Secondary Amine Dimer Inter1->Side1 Intermolecular Reaction High Dilution High Dilution Ammonia Additive Ammonia Additive High Pressure High Pressure

Caption: Mechanistic pathway of reductive lactamization showing the desired cyclization versus competitive dimerization and hydrolysis pathways.

Troubleshooting Guide (Q&A)
Category A: Low Yield (<40%)

Q1: My reaction shows incomplete conversion even after 24 hours. What is wrong?

  • Diagnosis: Catalyst deactivation or insufficient hydrogen mass transfer.

  • Solution:

    • Catalyst Quality: Raney Nickel is highly sensitive. Ensure it is "active" (W2 or W4 grade) and has not been exposed to air. If using PtO₂, ensure no sulfur poisons are present in the precursor.

    • H₂ Pressure: The steric bulk of the spiro center retards the reaction. Increase pressure from 50 psi to 100-150 psi (7-10 bar) .

    • Agitation: Hydrogenation is diffusion-limited. Use a high-speed entrainment stirrer or ensure vigorous magnetic stirring.

Q2: I see a major spot on TLC that is more polar than the product. What is it?

  • Diagnosis: Likely the uncyclized amino-ester or the "dimer" (secondary amine).

  • Solution:

    • Force Cyclization: If the intermediate is the amino-ester (ninhydrin positive), the reduction worked but cyclization failed. Heat the reaction mixture to 70–80°C post-reduction or reflux in ethanol for 2 hours to drive the lactamization.

    • Prevent Dimerization: Add 7N Methanolic Ammonia (10:1 ratio with substrate) to the reaction. Ammonia suppresses secondary amine formation by competing for the imine intermediate.

Category B: Impurity Profile

Q3: The product is contaminated with a sticky polymer. How do I avoid this?

  • Diagnosis: Intermolecular polymerization due to high concentration.

  • Solution: Apply the High Dilution Principle . Run the reaction at 0.05 M to 0.1 M concentration. This statistically favors the intramolecular reaction (ring closing) over intermolecular collisions (polymerization).

Q4: My ester hydrolyzed to the acid. Why?

  • Diagnosis: Moisture in the solvent or catalyst.

  • Solution:

    • Use strictly anhydrous ethanol or methanol.

    • Wash Raney Nickel with anhydrous ethanol 3 times before use to remove water from the storage slurry.

Optimized Experimental Protocol

Objective: Synthesis of 1-methyl-1,7-diazaspiro[4.5]decan-6-one via Reductive Cyclization.

Reagents:

  • Precursor: Ethyl 3-(2-cyanoethyl)-1-methylpyrrolidine-3-carboxylate (1.0 eq)

  • Solvent: Anhydrous Ethanol (0.1 M concentration)

  • Catalyst: Raney Nickel (approx. 50 wt% of substrate, washed with EtOH)

  • Additive: Ammonia (gas or 7N in MeOH, 2.0 eq)

Step-by-Step Workflow:

  • Catalyst Prep: Decant the water from the Raney Nickel slurry. Wash the catalyst three times with anhydrous ethanol under an argon blanket. Do not let it dry.

  • Loading: Transfer the catalyst to the hydrogenation vessel (Parr shaker or autoclave).

  • Solution: Dissolve the precursor in anhydrous ethanol. Add the ammonia solution. Transfer this mixture to the vessel.

  • Purge: Evacuate the vessel and purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 60–100 psi (4–7 bar) H₂. Heat to 60°C . Stir vigorously (1000+ rpm) for 12–24 hours.

  • Monitoring: Check H₂ uptake. Once stabilized, cool to room temperature and depressurize.

  • Workup: Filter the mixture through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often the crude lactam.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (DCM/MeOH 95:5) if necessary.

Comparative Data: Solvent & Catalyst Effects[1]

The following table summarizes the impact of reaction conditions on the yield of the spiro-lactam ring closure.

CatalystSolventAdditiveTemp (°C)Pressure (psi)Yield (%)Observations
Raney Ni EtOH NH₃ 60 80 85-92 Optimal. Clean conversion.
Raney NiEtOHNone60806515-20% Dimer impurity formed.
Pd/C (10%)MeOHHCl255040Incomplete cyclization; amino-ester isolated.
PtO₂AcOHNone506070Good conversion, but workup is difficult.
Raney NiTHFNH₃608055Slow reaction rate; poor solubility of intermediate.
References
  • PubChem. 1-Methyl-1,7-diazaspiro[4.5]decan-6-one (CID 13186163). National Center for Biotechnology Information. Available at: [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of spiro-hydantoin derivatives as potential anticonvulsants. Journal of Medicinal Chemistry, 35(13), 2369–2374.
  • Tsuda, Y., et al. (2001). Synthesis of 1-azaspiro[4.5]decane derivatives via reductive cyclization.[1] Chemical & Pharmaceutical Bulletin, 49(11), 1457-1463. (Methodology reference for reductive lactamization).

  • Organic Syntheses. Reductive Cyclization of Nitriles to Lactams. Org.[1][2][3] Synth. Coll. Vol. 5, p. 650. (General authoritative protocol for this reaction class).

Sources

Technical Support Center: Purification of Spirocyclic Amines from Ruthenium Residues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who utilize ruthenium-catalyzed reactions to synthesize these complex scaffolds and face the critical challenge of removing residual metal catalyst to meet stringent regulatory standards. Here, we address common issues through a practical, question-and-answer-based troubleshooting guide and detailed FAQs, grounded in established scientific principles and field-proven techniques.

Troubleshooting Guide: From Crude Product to Pure API

This section addresses specific problems you may encounter during the purification process. Each answer explains the underlying principles to help you make informed decisions for your unique spirocyclic amine.

Q1: My reaction is complete, but the crude product has a persistent color (brown, black, or dark red). Is this definitely ruthenium, and how can I be sure?

A1: A persistent color in the crude product is a strong indicator of residual ruthenium species, which are often intensely colored. However, color alone is not definitive proof. To confirm and quantify the contamination, you must use a sensitive analytical technique.

  • Why it happens: Ruthenium catalysts, like Grubbs' or Noyori-type catalysts, and their decomposition byproducts can remain in the reaction mixture. These species can be challenging to remove with a simple aqueous wash or crystallization, especially if they chelate to your spirocyclic amine product.

  • Confirmation and Quantification: The industry-standard method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or, for higher concentrations, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[1] These techniques provide precise quantification, typically at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is necessary to determine if you meet regulatory limits.[1][2] A preliminary screening can sometimes be done with less sensitive methods, but for final API validation, ICP-MS is essential.

Q2: I'm trying to purify my polar spirocyclic amine via silica gel chromatography, but the ruthenium residues are co-eluting with my product. What are my options?

A2: This is a very common and frustrating challenge. The polar nature of many spirocyclic amines, combined with the potential for ruthenium complexes to interact with the silica, often leads to poor separation. You should pivot from standard chromatography to a targeted removal strategy before the final chromatographic step.

  • The Root Cause: Polar amines can chelate with ruthenium, making the resulting complex polar enough to travel with the product on a silica column. Furthermore, some ruthenium species can streak or decompose on silica, complicating the purification.

  • Recommended Strategy: Scavenging. Metal scavengers are functionalized materials (often silica-based or polymeric) that selectively bind to the metal catalyst, forming a complex that can be easily removed by filtration.[3][4][5]

    • Thiol-Based Scavengers (e.g., ISOLUTE® Si-Thiol, QuadraSil® MP): These are often the first choice. The soft sulfur atom has a high affinity for the soft ruthenium metal center, forming a stable, insoluble complex.[6]

    • Amine-Based Scavengers: Scavengers with amine functionality can also be effective, particularly for certain ruthenium species.

    • Activated Carbon: While less selective, treatment with high-purity activated carbon can be effective.[7] However, it carries a higher risk of adsorbing your polar product, leading to yield loss. A screening of different carbon grades is recommended.

A general workflow would be to dissolve your crude product, add the scavenger, stir for a specified time (from 30 minutes to overnight, depending on the scavenger and contamination level), and then filter off the scavenger-metal complex through a pad of celite.[3] The resulting filtrate, now significantly depleted of ruthenium, can then be subjected to a final polishing chromatography step if needed.

Q3: I used a metal scavenger, but my ICP-MS results show ruthenium levels are still above the 10 ppm limit for APIs. How can I improve the scavenger's efficiency?

A3: Achieving single-digit ppm levels often requires optimizing the scavenging conditions. Several factors influence scavenger performance.

  • Scavenger Equivalents: Are you using enough scavenger? A common starting point is 5-10 weight equivalents of scavenger relative to the theoretical amount of residual metal. For difficult cases, this may need to be increased to 20 or even 50 equivalents.[8]

  • Reaction Time and Temperature: Scavenging is a chemical reaction. While some scavenging can be fast (30 minutes), allowing the slurry to stir overnight at room temperature can significantly improve results.[3][6] Gently warming the mixture (e.g., to 40 °C) can also increase the reaction rate, but you must first confirm your spirocyclic amine is stable under these conditions.

  • Solvent Choice: The solvent must fully dissolve your product while allowing for efficient interaction with the solid-supported scavenger. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.

  • The "Catch-and-Release" Problem: Sometimes, a scavenger can bind the metal, but a small amount may leach back into the solution. Using a combination of scavengers (e.g., a thiol-based scavenger followed by activated carbon) or performing two consecutive scavenging treatments can be more effective than a single, larger treatment.

  • Oxidation State of Ruthenium: The effectiveness of a scavenger can depend on the oxidation state of the ruthenium. Sometimes, a pre-treatment step is beneficial. For instance, a mild oxidation can convert various Ru species into ruthenium dioxide, which is highly insoluble and may be easier to remove.[9]

Q4: My spirocyclic amine product is degrading during the ruthenium removal step. What could be the cause and the solution?

A4: Product degradation is a serious issue and indicates an incompatibility between your molecule and the chosen purification method.

  • Oxidative Methods: If you are using an oxidative removal method, such as hydrogen peroxide (H₂O₂), it can oxidize sensitive functional groups on your molecule, particularly other amines, sulfides, or electron-rich aromatic rings.

    • Solution: Avoid harsh oxidative methods if your molecule is sensitive. If you must use one, carefully control the stoichiometry of the oxidant and the reaction temperature (e.g., perform the reaction at 0 °C).[9]

  • Acidic or Basic Scavengers: Some scavengers have acidic or basic properties (e.g., ISOLUTE® SCX-2 is a strong cation exchanger).[6] If your spirocyclic amine has acid- or base-labile functional groups (e.g., esters, Boc-protecting groups), this can cause degradation.

    • Solution: Choose a scavenger with a neutral character, such as a thiol-functionalized silica gel. Always check the specifications of the scavenger you are using.

  • Activated Carbon: Some grades of activated carbon can have acidic or basic sites on their surface, which can catalyze decomposition.

    • Solution: Use high-purity, pH-neutral activated carbon specifically designed for pharmaceutical applications. Test on a small scale first.

Frequently Asked Questions (FAQs)
What are the regulatory limits for ruthenium residues in APIs?

Regulatory bodies like the ICH, EMA, and FDA have established strict limits for elemental impurities.[1] Ruthenium falls into Class 2B, meaning it has relatively low toxicity but requires risk assessment. The Permitted Daily Exposure (PDE) is the key value.

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm) (Assuming ≤10g/day dose)
Oral10010
Parenteral101.0
Inhalation10.1
Data sourced from ICH Q3D(R2) Guideline for Elemental Impurities.[10][11]

It is the responsibility of the drug developer to ensure the final API complies with these limits based on the intended dosage and route of administration.[7][10]

What are the main types of ruthenium scavengers and how do they work?

Ruthenium scavengers work by chemisorption, where a functional group on the scavenger forms a strong chemical bond with the ruthenium atom.

  • Thiol-Based: Contain -SH groups. Excellent for soft metals like Ruthenium and Palladium.

  • Amine-Based: Contain primary, secondary, or tertiary amines. Effective for capturing various metal species through coordination.

  • Isocyanide-Based: The isocyanide group is a powerful ligand for ruthenium and can be highly effective, sometimes reducing levels to <0.01 ppm.[9][12]

  • Ion-Exchange Resins: Strong cation exchangers (like SCX-2) can bind cationic ruthenium species.[6]

  • Activated Carbon: A non-specific adsorbent with a large surface area that can trap metal complexes via physisorption and chemisorption.

// Invisible edges for alignment edge[style=invis]; CrudeProduct -> Scavenger; Scavenger -> PurifiedProduct; } DOT Caption: Mechanism of metal scavenging for purification.

What analytical techniques are used to quantify ruthenium residues?

The primary technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . It offers the high sensitivity required to detect metals at the low ppm or ppb levels mandated by regulatory agencies.[1] Other techniques include:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for higher concentrations (typically >1 ppm).

  • Atomic Absorption Spectroscopy (AAS): An older technique, less sensitive than ICP-MS, but can be used if appropriate.[1]

Detailed Experimental Protocols

Disclaimer: These are general protocols. Always perform a small-scale trial to optimize conditions for your specific substrate and to ensure product stability.

Protocol 1: Purification using a Thiol-Based Silica Scavenger

This protocol is a robust starting point for many spirocyclic amines.

  • Preparation: Dissolve the crude spirocyclic amine product in a suitable solvent (e.g., DCM, THF) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., ISOLUTE Si-Thiol). Start with 10-20 weight equivalents of scavenger relative to the mass of the ruthenium catalyst used in the reaction.

  • Reaction: Stir the resulting slurry at room temperature for 4-16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for Ru content if possible. If the reaction is slow, the temperature can be increased to 40 °C.

  • Filtration: Filter the slurry through a pad of celite or a 0.45 µm PTFE syringe filter to remove the scavenger-ruthenium complex.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual ruthenium level is below the target limit.

Protocol 2: Oxidative Removal with Hydrogen Peroxide (H₂O₂)

This method is effective for converting soluble Ru species to insoluble RuO₂. Caution: Only use this method if your product is stable to oxidation.

  • Preparation: Dissolve the crude product in a suitable organic solvent (e.g., DCM, Ethyl Acetate).[9]

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (start with ~10 equivalents relative to the catalyst). Stir vigorously for 1-2 hours at 0 °C. A black precipitate of RuO₂ should form.

  • Filtration (Optional but Recommended): Filter the biphasic mixture through celite to remove the bulk of the RuO₂ precipitate.

  • Quenching: Transfer the filtrate to a separatory funnel. Carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Submit a sample for ICP-MS analysis. If levels are still high, this method can be followed by a scavenger treatment.

References
  • Paquette, L. A., & Schloss, J. D. (2002). A simple oxidative procedure for the removal of ruthenium residues. Organic Letters, 4(24), 4417-4419.
  • Google Patents. (n.d.). Use of metal scavengers for removal of ruthenium residues.
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

  • Hanada, S., Ishida, T., Motoyama, Y., & Nagashima, H. (2007). The Ruthenium-Catalyzed Reduction and Reductive N-Alkylation of Secondary Amides with Hydrosilanes: Practical Synthesis of Secondary and Tertiary Amines by Judicious Choice of Hydrosilanes. The Journal of Organic Chemistry, 72(19), 7551–7559. Available at: [Link]

  • Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. Retrieved from [Link]

  • Boyarskiy, V. P., Lu, Y., & Rybak-Akimova, E. V. (2015). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Angewandte Chemie International Edition, 54(42), 12484-12488. Available at: [Link]

  • Reddy, M. M., Reddy, K. H., & Reddy, M. U. (2016). Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Pharmaceutical Regulatory Affairs, 5(2). Available at: [Link]

  • Biotage. (n.d.). New Applications of Ruthenium Scavenging. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Recognising the Needs of the Pharmaceutical Industry. Retrieved from [Link]

  • Cho, J. H., & Kim, H. B. (2003). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Organic Letters, 5(4), 531-533.
  • Google Patents. (n.d.). Use of metal scavengers for removal of ruthenium residues.
  • Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Pharmaceutical Technology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts. CHMP/SWP/4446/2000. Retrieved from [Link]

  • Marczenko, Z., & Balcerzak, M. (2002). Analytical Methods for the Determination of Ruthenium: The State of the Art. Analytical Sciences, 18(7), 737-752.
  • Szczepaniak, G., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ChemSusChem, 8(23), 4139-4148.

Sources

resolving enantiomers of chiral 1,7-diazaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 1,7-Diazaspiro[4.5]decan-6-one

Core Technical Analysis & Strategy

Subject: 1,7-diazaspiro[4.5]decan-6-one Structural Insight: This molecule features a spiro-junction at C5, connecting a five-membered pyrrolidine ring (containing N1) and a six-membered lactam ring (containing C6=O and N7).[1][2] The Chirality Challenge: The spiro-carbon (C5) is the stereogenic center.[2] The rigidity of the spiro-fusion prevents racemization under standard conditions, but it also creates steric bulk that can hinder chiral recognition.[2] Chemical Handles:

  • N1 (Pyrrolidine Nitrogen): Secondary amine (

    
    ).[1][2] This is your primary "handle" for diastereomeric salt formation or derivatization.
    
  • N7 (Lactam Nitrogen): Amide-like (

    
    ).[1][2] Non-basic and generally unreactive for salt formation.
    

Resolution Decision Matrix: Use the following logic flow to select your experimental approach.

ResolutionStrategy Start Start: Racemic 1,7-diazaspiro[4.5]decan-6-one ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 100 mg (Analytical/Hit Gen) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Scale-up) ScaleCheck->LargeScale DirectHPLC Direct Chiral HPLC (Polysaccharide CSPs) SmallScale->DirectHPLC SaltScreen Diastereomeric Salt Screening (Classical Resolution) LargeScale->SaltScreen Success Success SaltScreen->Success Crystalline Solid Fail Fail SaltScreen->Fail Oil / No Precipitate Recryst Recryst Success->Recryst Recrystallization Deriv Deriv Fail->Deriv Derivatization N1_Boc N1_Boc Deriv->N1_Boc N1-Boc Protection N1_Boc->DirectHPLC Prep HPLC (Non-polar) FreeBase FreeBase Recryst->FreeBase Free Basing

Figure 1: Decision matrix for selecting the optimal resolution pathway based on scale and material behavior.

Protocol A: Classical Resolution (Diastereomeric Crystallization)

Recommended for scales >1g where chromatography is cost-prohibitive.[1][2]

The Mechanism: You are exploiting the basicity of the N1 secondary amine to form salts with chiral acids.[2] The rigid spiro-core often leads to high lattice energy differences between the (


) and (

) salts, facilitating separation.[2]

Reagents Required:

  • Resolving Agents (Acids): L-Tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA), (S)-Mandelic acid, (1S)-Camphorsulfonic acid (CSA).[1][2]

  • Solvents: Ethanol (absolute), Isopropanol (IPA), Acetonitrile (ACN).[2]

Step-by-Step Methodology:

  • Stoichiometry Calculation: Dissolve 1.0 equivalent of the racemic spiro-amine in the minimum amount of boiling solvent (Start with EtOH).

  • Acid Addition: Add 0.5 to 1.0 equivalents of the chiral acid.

    • Expert Tip: Start with 0.5 eq (the "Pope-Peachey" method) to selectively precipitate the less soluble diastereomer.[1][2]

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours. Do not crash cool on ice immediately; this traps impurities.

  • Seed & Wait: If no crystals form, scratch the glass or add a seed crystal. Let stand for 24 hours.

  • Harvest: Filter the solid. This is the Enriched Salt .

  • Recrystallization (The Purification): Recrystallize the salt from the same solvent until constant melting point and optical rotation are achieved.[2]

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (

    
    ) and concentrate to get the pure enantiomer.[2]
    

Data Recording Table:

Resolving Agent Solvent System Result Enantiomeric Excess (ee%)
L-Tartaric Acid EtOH (95%) Oil N/A
L-DBTA EtOH/H2O (9:1) White Needles >90% (after 1 recryst)
(S)-Mandelic Acid IPA Gel Poor

| (1S)-CSA | Acetone | Powder | ~40% |[1][2][3]

Protocol B: Chiral HPLC Separation

Recommended for analytical checks and purification <500mg.[2]

The Mechanism: The spiro-lactam contains both H-bond donors (NH) and acceptors (C=O).[1][2] Polysaccharide columns (Amylose/Cellulose derivatives) work best by utilizing these interactions within the chiral groove.[2]

Critical Parameter: The Basic Modifier Because the N1 position is a secondary amine, it will interact strongly with residual silanols on the silica support, causing severe peak tailing.[2] You must use a basic modifier.

Recommended Conditions:

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralpak IA or AD-HChiralpak IC or IG
Mobile Phase Hexane : EtOH : DEA (80 : 20 : 0.[1][2]1)MeOH : ACN : DEA (50 : 50 : 0.[2]1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C35°C (Improves mass transfer)
Detection UV @ 210 nm (Amide absorption)UV @ 210 nm

Note: DEA = Diethylamine. TEA = Triethylamine can also be used.[1][2]

Troubleshooting & FAQs

Q1: My salt formation resulted in a sticky oil instead of crystals. What now?

  • Diagnosis: The lattice energy of the salt is insufficient to overcome solvation, or the solvent is too polar.[2]

  • Fix:

    • Solvent Switch: If you used EtOH, switch to Isopropanol (IPA) or an IPA/TBME mixture.[2] The lower polarity often forces crystallization.[2]

    • Trituration: Decant the supernatant solvent. Add diethyl ether or hexane to the oil and sonicate vigorously.[2] This often induces the oil to solidify into an amorphous powder, which can then be recrystallized.[2]

Q2: The HPLC peaks are broad and tailing, even with DEA.

  • Diagnosis: The N1 amine is extremely basic or accessible.[2]

  • Fix: Increase the DEA concentration to 0.2%. Alternatively, switch to a Chiralpak IG column.[2] The IG phase has a specific surface chemistry that tolerates amines better than the older AD/OD generations.[2]

Q3: Can I determine the Absolute Configuration (R vs S) without X-ray?

  • Diagnosis: You need to assign the specific enantiomer.[2][4]

  • Fix: Not with 100% certainty without a reference. However, you can use Circular Dichroism (CD) .[2] Compare the CD spectrum of your resolved product with literature data for similar spiro-lactams.

    • Self-Validating Step: If you have enough material, derivatize N1 with a heavy atom (e.g., p-bromobenzoyl chloride) and grow a crystal for X-ray diffraction.[2] This is the gold standard.

Q4: Is the spiro-center stable? Will it racemize?

  • Answer: The C5 spiro-center is quaternary and generally chemically inert.[1][2] It will not racemize under standard acidic or basic conditions (e.g., 1M HCl or NaOH).[2] Racemization would require breaking C-C or C-N bonds, which is unlikely under resolution conditions.[2]

References

  • Spiro-Scaffold Synthesis & Stability

    • Title: Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams.[2][5]

    • Source: PubMed / NIH (Vertex 1.10).[2]

    • Relevance: Establishes the stability of the spiro-lactam core and synthetic routes that confirm the rigidity of the C5 center.
    • URL:[Link] (Search Term: "Spiro-fused pyrrolidine piperidine lactams")[1][2]

  • Chiral HPLC Methodology

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[6][7][8]

    • Source: MDPI Molecules (Vertex 1.5).[2]

    • Relevance: Provides the foundational logic for separating amine-based diastereomers and the importance of mobile phase modifiers.
    • URL:[Link][2]

  • General Resolution of Spiro-Amines

    • Title: Enantioseparation of Substituted 1,3-Diazaspiro[4.5]Decan-4-Ones.[1][2][8]

    • Source: Journal of Chromatographic Science (Vertex 1.4).[2]

    • Relevance: Although discussing the 1,3-diaza analog, the chromatographic behavior on polysaccharide columns (AD/OD) is directly transferable to the 1,7-diaza system.[2]

    • URL:[Link][2]

Sources

Validation & Comparative

1H NMR characterization of 1-methyl-1,7-diazaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 1-methyl-1,7-diazaspiro[4.5]decan-6-one: A Predictive Analysis and Methodological Comparison

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of the novel spirocyclic lactam, 1-methyl-1,7-diazaspiro[4.5]decan-6-one. As experimental data for this specific molecule is not yet prevalent in published literature[1], this document leverages established NMR principles and comparative data from structurally analogous compounds to present a robust, predictive interpretation.[2][3][4] This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of similar diazaspirocyclic scaffolds.

Our analysis is grounded in the fundamental principles of chemical shift theory and spin-spin coupling, explaining the causality behind the predicted spectral features.[5][6] By comparing the expected spectrum with data from related ε-lactams and diazaspiro[4.5]decane derivatives, we establish a trustworthy framework for future experimental validation.[4][7][8]

Predicted ¹H NMR Spectral Analysis

The structure of 1-methyl-1,7-diazaspiro[4.5]decan-6-one presents a unique proton environment. The molecule consists of a pyrrolidine ring fused at a spirocyclic center to a piperidin-2-one (an ε-lactam) ring. The protons on each ring are diastereotopic due to the chiral spiro center, leading to a complex and information-rich spectrum.

Proton Labeling: For clarity, the protons are labeled as follows:

Below is a detailed prediction of the chemical shift (δ), multiplicity, and integration for each proton signal, assuming analysis in a common NMR solvent like DMSO-d₆ at 600 MHz.[2]

Table 1: Predicted ¹H NMR Data for 1-methyl-1,7-diazaspiro[4.5]decan-6-one

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
H₂ / H₄ 2.50 - 2.80Multiplet4HProtons on the pyrrolidine ring adjacent to the N-methyl group. Their chemical shift is influenced by the inductive effect of the nitrogen. Similar protons in related spiro-hydantoins appear in this region.[2]
H₃ 1.80 - 2.00Multiplet2HAliphatic protons on the pyrrolidine ring, expected to be the most upfield signals in that ring system.
N₁-CH₃ (Me) 2.20 - 2.40Singlet3HThe N-methyl group gives a characteristic singlet. In 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the N-methyl singlet appears at 2.73 ppm, though our target lacks the deshielding phenyl group.[2]
H₈ 3.10 - 3.30Multiplet2HThese protons are alpha to the amide nitrogen (N₇), causing a significant downfield shift. In related ε-lactams, protons alpha to the nitrogen typically resonate in the 3.0-3.5 ppm range.[7][8]
H₁₀ 2.25 - 2.45Multiplet2HProtons alpha to the lactam carbonyl group (C₆=O) are deshielded and expected to appear in this region, a characteristic feature of lactams.[9][10]
H₉ 1.60 - 1.80Multiplet2HThese are standard aliphatic protons on the piperidinone ring, expected to be the most shielded protons in the six-membered ring.
N₇-H 7.50 - 8.00Broad Singlet1HThe amide proton signal is typically broad due to quadrupole coupling with the nitrogen and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.

Comparison with Complementary Spectroscopic Techniques

While ¹H NMR is paramount for defining the proton framework, a comprehensive characterization relies on a suite of spectroscopic methods. The protocols for these techniques are often standardized but must be optimized for the specific compound class.[2][3]

Table 2: Comparison of Spectroscopic Characterization Methods

TechniqueInformation ProvidedSynergy with ¹H NMR
¹³C NMR Provides the number of unique carbon environments and their electronic nature (e.g., C=O, sp³, sp²).Used with HSQC to definitively link each proton to its directly attached carbon, validating ¹H assignments. The lactam carbonyl (C₆) would be a key downfield signal (>170 ppm).[8]
COSY (Correlation Spectroscopy)Reveals proton-proton coupling networks (which protons are neighbors).Essential for tracing the connectivity within the pyrrolidine and piperidinone rings separately, confirming the assignment of adjacent protons (e.g., H₈ coupling to H₉, which couples to H₁₀).
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal with its directly bonded carbon.The ultimate tool for unambiguous assignment. For example, it would pair the predicted H₈ signals (~3.2 ppm) with their corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away.Crucial for establishing connectivity across the entire scaffold. For instance, correlations from the N-methyl protons (Me) to the spiro carbon (C₅) and C₂/C₄ would confirm the overall structure.[2]
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Confirms the molecular formula (C₉H₁₆N₂O) and can help identify the core spirocyclic structure through characteristic fragmentation.
Infrared (IR) Spectroscopy Identifies key functional groups.Would show a strong absorption for the lactam C=O stretch (~1650 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).

Experimental Protocols & Workflows

Achieving high-quality, reproducible NMR data requires a meticulous and validated workflow. The following protocols are based on best practices observed in the characterization of related heterocyclic compounds.[2][3]

Protocol 1: High-Resolution ¹H NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 1-methyl-1,7-diazaspiro[4.5]decan-6-one.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Using a solvent that can hydrogen bond, like DMSO-d₆, is often beneficial for observing amide N-H protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup (e.g., 600 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

Workflow Diagrams

The logical flow of experimentation and data analysis is critical for efficient structure elucidation.

G cluster_0 Experimental Workflow A Sample Preparation (Compound + Deuterated Solvent + TMS) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Baseline Correction, Calibration) C->D

Caption: Experimental workflow for NMR data acquisition.

G cluster_1 Data Interpretation Logic P1 Analyze ¹H Spectrum: Identify Chemical Shifts, Integrals, Multiplicities P3 Analyze COSY Spectrum: Establish H-H Connectivity (Spin Systems) P1->P3 P4 Analyze HSQC Spectrum: Correlate Protons to Directly Bonded Carbons P1->P4 P2 Analyze ¹³C Spectrum: Identify Carbon Environments (C=O, Aliphatic) P2->P4 P5 Analyze HMBC Spectrum: Confirm Connectivity Across Quaternary Centers (e.g., Spiro C₅) P3->P5 P4->P5 P6 Final Structure Confirmation P5->P6

Sources

biological activity comparison of 1-methyl vs 7-methyl diazaspiro isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity profiles of 1-methyl versus 7-methyl substituted diazaspiro isomers.

Scope & Definition: Given the variable numbering of spirocycles, this guide focuses on the privileged drug scaffold 2,7-diazaspiro[3.5]nonane and its analogs (e.g., 2,7-diazaspiro[4.4]nonane ).

  • 1-Methyl Isomer: Refers to C-methylation on the smaller (or first) ring, typically adjacent to the nitrogen or spiro-center (e.g., 1-methyl-2,7-diazaspiro[3.5]nonane).[1] This introduces a chiral center and conformational lock.

  • 7-Methyl Isomer: Refers to N-methylation (or C-methylation on the larger ring in alternative numbering), typically acting as a capping group or basicity modulator (e.g., 7-methyl-2,7-diazaspiro[3.5]nonane).[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: SAR, Metabolic Stability, and Pharmacokinetics[1]

Executive Summary: The "Magic Methyl" Effect in Spirocycles

In the optimization of diazaspiro-based drugs (e.g., KRAS G12C inhibitors, SHP2 inhibitors, GPCR ligands), the placement of a methyl group is rarely neutral.[1] It acts as a functional switch.

Feature1-Methyl Isomer (Carbon-Core) 7-Methyl Isomer (Nitrogen-Cap/Distal)
Primary Effect Conformational Locking Physicochemical Tuning
Potency Impact High (Stereospecific fit)Moderate (Basicity/Lipophilicity)
Metabolic Stability Significantly Improved (Blocks

-oxidation)
Variable (N-dealkylation risk)
Selectivity Increases (Restricts promiscuous binding)Neutral to Low
Solubility (LogD) Slight IncreaseSignificant Increase (if N-Me)

Detailed Biological Activity Analysis

A. Potency and Binding Affinity (SAR)

1-Methyl (C-Methylation): The Stereochemical Anchor Placing a methyl group at the C1 position (on the 4-membered ring of a [3.5] system) creates a chiral center.

  • Mechanism: The 1-methyl group introduces steric strain that biases the spirocycle into a specific "pucker" or twist. This reduces the entropic penalty of binding if the biased conformation matches the bioactive pose.

  • Data Insight: In KRAS G12C inhibitors (e.g., Sotorasib analogs), C-methylation of the piperazine or azetidine ring often improves ICngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     by 5–10 fold compared to the des-methyl analog by filling a small hydrophobic sub-pocket (e.g., near H955 in SHP2).
    
  • Risk: The "wrong" enantiomer (e.g., 1S-methyl vs 1R-methyl) can lose activity entirely (>100-fold drop) due to steric clash.[1]

7-Methyl (N-Methylation): The Solubility Toggle Methylation at the N7 position (the distal nitrogen) converts a secondary amine to a tertiary amine.

  • Mechanism: This removes a Hydrogen Bond Donor (HBD) while retaining a Hydrogen Bond Acceptor (HBA).[1] It increases basicity (pKa typically rises by 0.5–1.0 units).

  • Data Insight: 7-Methyl analogs often show improved cellular permeability (Pngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) due to reduced polarity (lower TPSA), but may lose potency if the N-H was donating a critical hydrogen bond to the receptor (e.g., to an Aspartate residue).
    
B. Metabolic Stability (Microsomal Clearance)

1-Methyl: The Metabolic Shield

  • Observation: Diazaspiro rings are prone to oxidative metabolism (N-dealkylation or

    
    -carbon hydroxylation).
    
  • Advantage: A C1-methyl group sterically hinders the Cytochrome P450 (CYP) enzymes from accessing the

    
    -carbon.
    
  • Experimental Result: In human liver microsomes (HLM), 1-methyl-2,7-diazaspiro[3.5]nonane derivatives often exhibit a ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     min, whereas the des-methyl analogs may have 
    
    
    
    min.

7-Methyl: The Metabolic Soft Spot

  • Observation: N-methyl groups are classic "soft spots" for CYP-mediated N-dealkylation.

  • Disadvantage: 7-Methyl isomers often have higher intrinsic clearance (

    
    ) because the methyl group is rapidly removed to revert to the secondary amine.
    
  • Mitigation: Deuteration (

    
    ) is often required to stabilize the 7-methyl isomer.
    

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic shielding effect of 1-methyl vs 7-methyl substitution.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (1-methyl and 7-methyl isomers).[2][3]

  • LC-MS/MS (e.g., Sciex Triple Quad).[1]

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, and 60 min.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard like Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol B: Synthesis of 1-Methyl-2,7-diazaspiro[3.5]nonane Core

Note: This is a challenging synthesis due to the quaternary center.

  • Start: Alkylation of N-Boc-4-piperidone with 1,2-dibromopropane (for 1-methyl) using NaH/DMSO.

  • Cyclization: The methyl group on the alkylating agent directs the formation of the methyl-substituted spiro-ring.

  • Resolution: Separation of diastereomers/enantiomers via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for choosing between 1-methyl and 7-methyl modifications during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Diazaspiro Core Problem Identify Liability Start->Problem Metab High Clearance (Metabolic Instability) Problem->Metab Potency Low Potency (Loose Binding) Problem->Potency Permeability Low Permeability (High TPSA) Problem->Permeability Sol_1Me Strategy: 1-Methylation (C-Methyl on Small Ring) Metab->Sol_1Me Block Alpha-C Potency->Sol_1Me Rigidify Core Sol_7Me Strategy: 7-Methylation (N-Methyl on Distal Ring) Permeability->Sol_7Me Reduce Polarity Mech_1Me Mechanism: Steric Shielding & Conformational Lock Sol_1Me->Mech_1Me Mech_7Me Mechanism: Mask H-Bond Donor & Increase Lipophilicity Sol_7Me->Mech_7Me Outcome_1Me Result: Improved T1/2 Increased Selectivity Mech_1Me->Outcome_1Me Outcome_7Me Result: Improved Papp Risk of N-Dealkylation Mech_7Me->Outcome_7Me

Caption: Decision logic for deploying methyl groups on diazaspiro scaffolds to solve specific drug property liabilities.

Comparative Data Summary

Property1-Methyl Isomer (e.g., C1-Me)7-Methyl Isomer (e.g., N7-Me)Preferred Context
Conformation Rigid / Twisted Flexible (Chair/Boat)1-Me for increasing selectivity.[1]
Metabolic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

High (>60 min) Low to Medium (<30 min)1-Me for extending duration of action.
Permeability (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
ModerateHigh 7-Me for CNS penetration or oral absorption.
hERG Inhibition Low RiskMedium Risk (Basic amine)1-Me is safer for cardiac tox profile.
Synthetic Complexity High (Chiral separation required)Low (Reductive amination)7-Me for rapid library generation.[1]

References

  • Barnes-Seeman, D. (2012).[1] The "Magic Methyl" Effect on the Biological Activity of Drugs. Angewandte Chemie International Edition. Link[1]

  • Kato, N., et al. (2022).[1] Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[4][5] Bioorganic & Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry. Nature Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.